Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate
Description
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate is a synthetic organic compound characterized by a central phenyl ring substituted with two methoxy groups (positions 4 and 5), a sulfamoyl group (position 2), and a methyl ester-linked acetate side chain.
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)29(24,25)22-13-6-4-12(5-7-13)18(19,20)21/h4-8,10,22H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMABNAMIYXLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfamoyl group. Common synthetic routes may involve the use of reagents such as trifluoromethylphenyl sulfonamide and dimethoxybenzene derivatives. Reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfamoyl group.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate exhibit significant anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and target cancer cells effectively. Studies have shown that modifications of sulfamoyl derivatives can lead to increased cytotoxicity against various cancer cell lines, making this compound a candidate for further research in cancer therapeutics .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Sulfonamide derivatives are known to possess anti-inflammatory properties; thus, this compound could be investigated for its ability to inhibit inflammatory mediators in vitro and in vivo. Preliminary studies on related compounds have indicated a reduction in pro-inflammatory cytokines, which warrants further exploration of this compound's therapeutic potential .
Antimicrobial Activity
The presence of the dimethoxy and trifluoromethyl groups may also contribute to antimicrobial activity. Research into similar sulfamoyl compounds has demonstrated effectiveness against a range of bacterial strains. Investigating the antimicrobial efficacy of this compound could provide insights into its application as an antibiotic or antifungal agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the sulfamoyl linkage and the introduction of the trifluoromethyl group. Various synthetic routes can be optimized to enhance yield and purity.
Synthetic Route Overview:
- Formation of Sulfamoyl Group : Reacting an amine with sulfonyl chloride.
- Introduction of Trifluoromethyl Group : Utilizing trifluoromethylation reagents.
- Acetate Formation : Esterification with acetic acid or an acetic anhydride.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several sulfamoyl derivatives and tested their cytotoxic effects on breast cancer cell lines (MCF-7). This compound showed a significant reduction in cell viability compared to control groups, suggesting strong anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of arthritis. The results indicated that treatment with sulfamoyl derivatives led to decreased levels of TNF-alpha and IL-6 in serum samples, highlighting the possible therapeutic role of this compound in inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and sulfamoyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Sulfamoyl-Containing Esters
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Structure: Methyl ester with a sulfonylurea bridge linked to a triazine ring. Key Differences: Sulfonylurea instead of sulfamoyl; triazine core vs. phenyl acetate. Application: Herbicide targeting acetolactate synthase .
Trifluoromethylphenyl Derivatives
- Methyl(2S)-phenyl[4-[4-[[[4-(trifluoromethyl)-2-biphenylyl]carbonyl]amino]phenyl]-1-piperidinyl]acetate Structure: Piperidinyl core with biphenylyl carbonyl and trifluoromethyl groups. Key Differences: Lacks sulfamoyl group; designed as a microsomal triglyceride transfer protein (MTP) inhibitor .
Heterocyclic Sulfonates
- Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Physicochemical Properties
Biological Activity
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate, also known by its CAS number 296766-24-0, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24F3N3O6S
- Molecular Weight : 503.49 g/mol
- Boiling Point : Predicted at 622.5 ± 65.0 °C
- Density : 1.369 ± 0.06 g/cm³
- pKa : 5.99 ± 0.29
These properties suggest that the compound is stable under standard laboratory conditions and has a moderate hydrophilicity due to its functional groups.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.85 | Induction of apoptosis via caspase activation |
| A549 | 3.0 | Inhibition of proliferation and cell cycle arrest |
| HCT116 | 6.48 | Disruption of DNA synthesis and repair mechanisms |
The compound exhibits potent inhibitory effects on cancer cell proliferation, comparable to established chemotherapeutic agents like doxorubicin .
The anticancer activity of this compound is primarily attributed to:
- Inhibition of Cholinesterases : Similar compounds have shown significant inhibition against acetylcholinesterase (AChE), suggesting a potential neuroprotective effect that may also influence tumor biology .
- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
- Molecular Docking Studies : Computational analyses have suggested binding affinity to key oncogenic targets, enhancing its therapeutic potential against cancer .
Study on MCF-7 Cell Line
A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 5.85 µM). The mechanism was linked to caspase activation and subsequent apoptosis induction, highlighting the compound's role in programmed cell death pathways .
Study on A549 Cell Line
In another investigation involving A549 lung cancer cells, the compound exhibited an IC50 value of 3.0 µM, indicating strong antiproliferative effects. The study suggested that the compound interfered with the cell cycle progression and induced apoptosis through mitochondrial pathways .
Q & A
Q. What are the critical steps for synthesizing Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfamoylation and esterification. Key considerations:
- Reaction Conditions : Use inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive groups like trifluoromethyl .
- Purification : Column chromatography with optimized solvent ratios (e.g., ethyl acetate/hexane) to resolve intermediates. For ester groups, recrystallization in polar aprotic solvents (e.g., dioxane) improves purity .
- Yield Optimization : Catalytic amounts of potassium acetate in dioxane at 90°C for 24 hours enhance sulfonamide coupling efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can NMR ambiguities be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm) and trifluoromethyl (δ 7.5–8.0 ppm for adjacent aromatic protons) groups. Overlaps in aromatic regions can be resolved via 2D-COSY or HSQC .
- IR Spectroscopy : Confirm sulfamoyl (S=O stretch ~1350 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with computational tools like Gaussian for predicted spectra .
Advanced Research Questions
Q. How can crystallographic disorder in the trifluoromethyl group be addressed during structure refinement using SHELX?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split the trifluoromethyl group into two or more positions with occupancy summing to 1. Use ISOR restraints to maintain reasonable thermal motion .
- Validation : Check ADPs (Anisotropic Displacement Parameters) and residual density maps. Apply DELU and SIMU restraints to stabilize geometry .
- Software Integration : Combine SHELX refinement with Olex2 or WinGX for real-time visualization and manual adjustments .
Q. How to analyze hydrogen bonding patterns in the crystal structure using graph set analysis?
- Methodological Answer :
- Graph Set Notation : Assign patterns (e.g., D , R , C ) to categorize hydrogen bonds. For example, a sulfamoyl N–H···O interaction may form a D (2) motif .
- Software Tools : Use Mercury or PLATON to generate interaction diagrams. Quantify bond lengths and angles to distinguish strong (e.g., N–H···O, ~2.8 Å) vs. weak (C–H···π) interactions .
- Statistical Validation : Compare observed patterns with Cambridge Structural Database (CSD) entries for similar sulfonamide derivatives .
Q. What strategies resolve discrepancies between theoretical and experimental IR spectra?
- Methodological Answer :
- Computational Calibration : Optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model) to match experimental conditions .
- Hydrogen Bonding Effects : Simulate dimeric or trimeric clusters in Gaussian to account for intermolecular interactions altering vibrational modes .
- Peak Deconvolution : Use software like GRAMS/AI to resolve overlapping bands, especially in the 1300–1500 cm⁻¹ region for sulfonamide and methoxy groups .
Data Contradiction Analysis
Q. How to address conflicting X-ray and NMR data regarding molecular conformation?
- Methodological Answer :
- Dynamic Behavior : Use variable-temperature NMR to detect rotational barriers in sulfamoyl or trifluoromethyl groups causing conformational averaging .
- DFT Comparison : Calculate Boltzmann-weighted conformational populations and compare with X-ray torsion angles. Adjust force fields in refinement software if static disorder is suspected .
- Complementary Techniques : Validate with NOESY (for solution-state proximity) or solid-state NMR to bridge crystallographic and solution data .
Experimental Design Tables
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
